

Cellular Targets of RSVA405 Beyond AMPK: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	RSVA405	
Cat. No.:	B512537	Get Quote

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Introduction

RSVA405 is a synthetic small-molecule analog of resveratrol, recognized primarily for its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. With an EC50 of approximately 1 μ M for AMPK activation, **RSVA405** is significantly more potent than its parent compound. The activation of AMPK by **RSVA405** is indirect, occurring through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKK β)-dependent mechanism. While the therapeutic potential of **RSVA405** is often attributed to its effects on the AMPK signaling pathway, including the inhibition of mTOR, promotion of autophagy, and degradation of amyloid- β peptides, a comprehensive understanding of its full cellular target profile is crucial for its development as a therapeutic agent. This guide provides an in-depth overview of the known and potential cellular targets of **RSVA405** beyond AMPK, presenting available quantitative data, detailed experimental protocols for target analysis, and visualizations of the relevant signaling pathways.

Known and Potential Non-AMPK Targets of RSVA405

While comprehensive, unbiased proteomic and kinomic profiling data for **RSVA405** are not publicly available, several studies have identified or suggested other cellular targets. These



include direct inhibitory effects on STAT3 and potential interactions with targets of its parent compound, resveratrol.

Quantitative Data on RSVA405 Interactions

The following table summarizes the known quantitative data for **RSVA405**'s interaction with its primary target, AMPK, and its identified non-AMPK target, STAT3, as well as its effect on adipogenesis.

Target/Process	Assay Type	Metric	Value	Reference
AMPK Activation	Cellular Assay	EC50	~ 1 µM	[1][2]
STAT3 Phosphorylation	Cellular Assay	IC50	0.5 μΜ	[2]
Adipogenesis Inhibition	3T3-L1 cells	IC50	~ 0.5 μM	[3][4]

Potential Off-Targets Based on Resveratrol Analogy

Given that **RSVA405** is a resveratrol analog, it may share some of its off-target effects. Resveratrol has been reported to interact with a number of other kinases and cellular proteins. While direct evidence for **RSVA405** is pending, researchers should consider the following as potential off-targets:

- p38 mitogen-activated protein kinase (p38 MAPK)
- Heat shock protein 27 (HSP27)
- c-Jun N-terminal kinase (JNK)
- Checkpoint kinase 2 (Chk2)

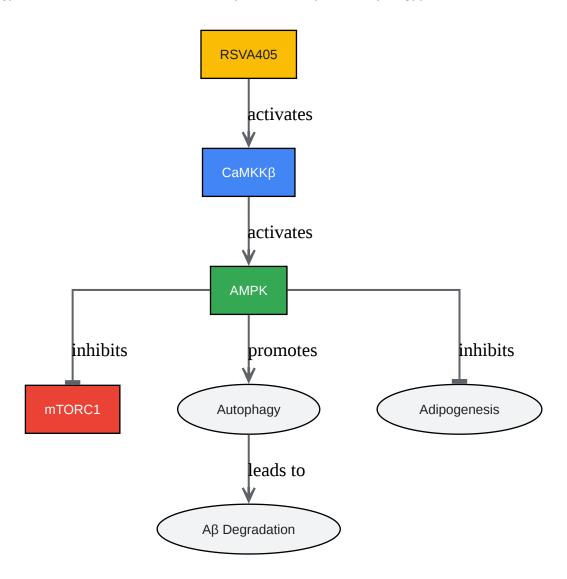
Signaling Pathways

The signaling pathways involving **RSVA405** are multifaceted. The primary, well-documented pathway involves the activation of AMPK. However, its inhibitory effect on STAT3 suggests a distinct, AMPK-independent mechanism of action.



RSVA405-AMPK Signaling Pathway

RSVA405 activates AMPK indirectly via CaMKKβ. Activated AMPK then phosphorylates a variety of downstream targets, leading to the inhibition of anabolic pathways (like mTORC1 signaling) and the activation of catabolic processes (like autophagy).



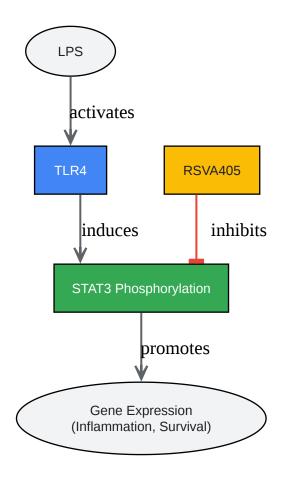
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Caption: RSVA405-mediated AMPK activation pathway.

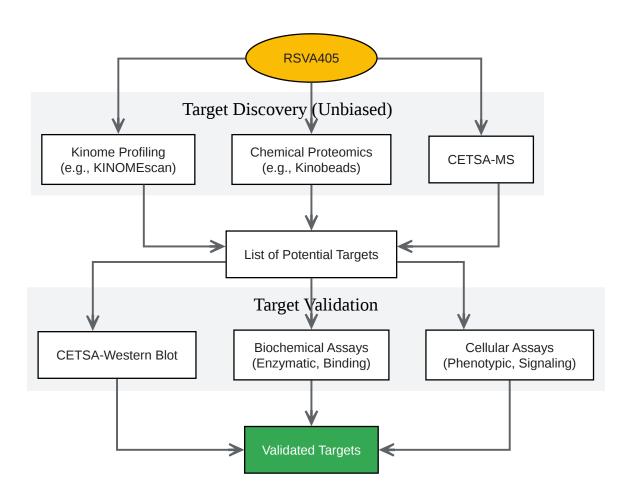
RSVA405 and STAT3 Signaling

RSVA405 has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of STAT3. This suggests a direct or indirect interference with the STAT3 signaling pathway, which is a key regulator of inflammation and cell survival.









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